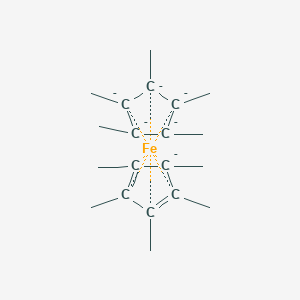

双(五甲基环戊二烯基)铁(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- The synthesis of bis(pentamethylcyclopentadienyl)iron(II) and similar compounds has been explored in various studies. For example, Arduengo et al. (2005) reported the synthesis of a hetero-substituted metallocene, providing insights into the structural determination of such compounds through X-ray crystallographic analysis (IIIAnthony J. Arduengo et al., 2005).

Molecular Structure Analysis

- The molecular structure of bis(pentamethylcyclopentadienyl)iron(II) and related iron(II) complexes has been extensively studied. For example, Spiccia et al. (1998) characterized iron(II) complexes of pentadentate ligands, revealing insights into the molecular geometry and coordination (L. Spiccia et al., 1998).

Chemical Reactions and Properties

- The chemical reactivity of bis(pentamethylcyclopentadienyl)iron(II) involves various interactions and transformations. Murakami et al. (2013) discussed the synthesis and characterization of iron(II) complexes with different ligands, highlighting the reactivity and formation of different coordination geometries (K. Murakami et al., 2013).

Physical Properties Analysis

- The physical properties of bis(pentamethylcyclopentadienyl)iron(II), such as thermal stability and solubility, have been examined. Li et al. (2018) investigated a related zirconium complex, providing insights into properties like thermal stability and acidity (Ningbo Li et al., 2018).

Chemical Properties Analysis

- The chemical properties, such as bonding and reactivity, of bis(pentamethylcyclopentadienyl)iron(II) have been a subject of research. For instance, Mauro et al. (1993) synthesized and studied a monomeric compound related to bis(pentamethylcyclopentadienyl)iron(II), providing insights into its coordination geometry and reactivity (A. Mauro et al., 1993).

科学研究应用

催化

在催化领域,双(五甲基环戊二烯基)铁(II)衍生物因其在氧化反应、氢化过程和聚合活性中的功效而被探索。例如,衍生自双(五甲基环戊二烯基)铁(II)的配合物已被研究用于烷烃氧化,目的是了解催化剂降解机制,这对于设计更耐用的催化系统至关重要 (Grau 等人,2014)。类似地,以双(五甲基环戊二烯基)铁(II)为基础的手性配体的铁(II)配合物在酮的非对映选择性转移氢化中显示出有希望的结果,表明它们在不对称合成中的潜力 (Bigler 和 Mezzetti,2014).

材料科学

在材料科学中,双(五甲基环戊二烯基)铁(II)及其衍生物独特的电化学性质已被用于溶剂变色指示剂和探针的开发。这些化合物旨在探索从水到石蜡的各种溶剂的溶解性特征,展示了它们在研究溶剂效应和相互作用中的应用 (Gameiro 等人,2000)。此外,双(五甲基环戊二烯基)铁(II)配合物的结构和电子特性已被用于理解氧化还原控制的聚合过程,这对于创建具有定制特性的聚合物至关重要 (Biernesser 等人,2013).

分子结构和反应性研究

双(五甲基环戊二烯基)铁(II)配合物的研究延伸到探索它们的分子结构和反应模式。此类研究提供了对配体场效应、配位几何结构和电子结构的见解,这对于预测和合理化这些配合物的反应性和稳定性至关重要。值得注意的是,对呋喃和噻吩官能化的双(N-杂环卡宾)铁(II)配合物的合成、表征和反应性的研究阐明了这些体系多功能的配位行为和潜在的催化应用 (Rieb 等人,2014).

作用机制

Target of Action

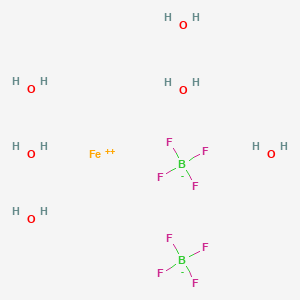

Bis(pentamethylcyclopentadienyl)iron(II), also known as Decamethylferrocene, primarily targets graphene . Graphene is a single layer of carbon atoms arranged in a two-dimensional honeycomb lattice, known for its exceptional electronic, thermal, and mechanical properties.

Mode of Action

Decamethylferrocene acts as an electron donor . It interacts with its target, graphene, through a redox reaction . In this process, Decamethylferrocene donates electrons to graphene, which then undergoes a reaction with metallic palladium .

Biochemical Pathways

The primary biochemical pathway involved in the action of Decamethylferrocene is the redox reaction .

Result of Action

. This process enhances the properties of graphene, making it suitable for various applications.

Action Environment

The action of Decamethylferrocene is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the redox reaction with graphene occurs optimally under controlled conditions . .

安全和危害

Bis(pentamethylcyclopentadienyl)iron(II) is considered stable and incompatible with strong oxidizing agents . It is recommended to avoid dust formation and breathing mist, gas, or vapors . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

. This suggests potential future directions in the exploration of its properties and applications in material science and nanotechnology.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Bis(pentamethylcyclopentadienyl)iron(II) involves the reaction of pentamethylcyclopentadienyl sodium with iron(II) chloride in the presence of a reducing agent.", "Starting Materials": ["Pentamethylcyclopentadienyl sodium", "Iron(II) chloride", "Reducing agent"], "Reaction": ["1. Dissolve pentamethylcyclopentadienyl sodium in a solvent such as tetrahydrofuran.", "2. Add iron(II) chloride to the solution and stir.", "3. Add the reducing agent, such as sodium borohydride, to the solution.", "4. Allow the reaction to proceed at room temperature for several hours.", "5. Filter the resulting Bis(pentamethylcyclopentadienyl)iron(II) product and wash with a solvent such as diethyl ether.", "6. Dry the product under vacuum."] } | |

CAS 编号 |

12126-50-0 |

产品名称 |

Bis(pentamethylcyclopentadienyl)iron(II) |

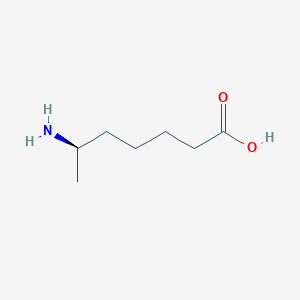

分子式 |

C20H30Fe 10* |

分子量 |

326.3 g/mol |

IUPAC 名称 |

iron;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane |

InChI |

InChI=1S/2C10H15.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; |

InChI 键 |

VKRKSGODPDKGAD-UHFFFAOYSA-N |

SMILES |

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe] |

规范 SMILES |

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe] |

产品来源 |

United States |

Q & A

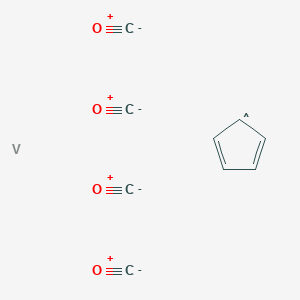

Q1: How does the use of Bis(pentamethylcyclopentadienyl)iron(II) as a reducing agent compare to ferrocene in reactions with Cu(dmp)22+ (dmp = 2,9-dimethyl-1,10-phenanthroline)?

A1: Research indicates that while both Bis(pentamethylcyclopentadienyl)iron(II) and ferrocene can act as reducing agents for Cu(dmp)22+, their reaction mechanisms differ significantly [1]. While the reduction with ferrocene primarily follows a pathway dependent on the deformation of Cu(dmp)22+, Bis(pentamethylcyclopentadienyl)iron(II), possessing a significantly more negative E° value (500 mV lower than ferrocene [1]), promotes a reaction pathway influenced by the deformation of Cu(dmp)2+ [1]. This difference highlights the impact of the reductant's reduction potential on the reaction pathway and the species involved in the rate-determining steps.

Q2: Can Bis(pentamethylcyclopentadienyl)iron(II) be used to study electrochemical processes at liquid-liquid interfaces?

A2: Yes, Bis(pentamethylcyclopentadienyl)iron(II) has shown promise as a redox probe in studying electron transfer across liquid-liquid interfaces [2]. Its use in this context allows researchers to investigate the kinetics and thermodynamics of charge transfer processes occurring at the interface between immiscible liquids.

- Kano, K., et al. (2002). An Interpretation of Gated Behavior: Kinetic Studies of the Oxidation and Reduction Reactions of Bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) in Acetonitrile. Bulletin of the Chemical Society of Japan, 75(1), 1-13.

- Reymond, F., et al. (2003). Voltammetric study of electron transfer across the 1,6-dichlorohexane|water interface with the bis(pentamethylcyclopentadienyl)iron(II/III) redox couple. Journal of Electroanalytical Chemistry, 556(1-2), 27-35.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。